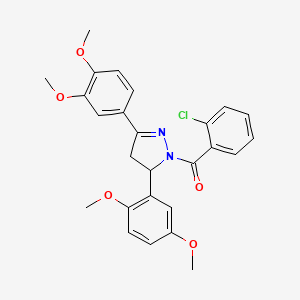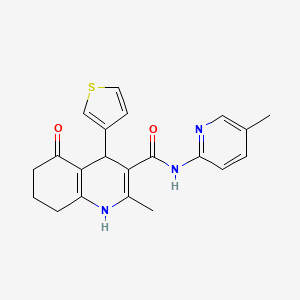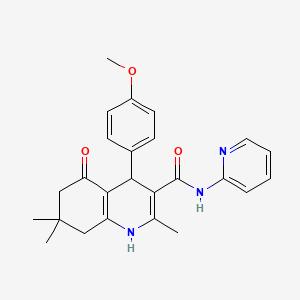
2-(1-Ethyl-1H-benzoimidazol-2-yl)-3-(2-trifluoromethyl-phenyl)-acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Etil-1H-benzoimidazol-2-il)-3-(2-trifluorometil-fenil)-acrilonitrilo es un compuesto orgánico sintético que presenta un núcleo de benzoimidazol, un grupo fenil sustituido con trifluorometilo y una parte de acrilonitrilo. Los compuestos con tales estructuras a menudo son de interés en química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(1-Etil-1H-benzoimidazol-2-il)-3-(2-trifluorometil-fenil)-acrilonitrilo generalmente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del núcleo de benzoimidazol: Esto se puede lograr condensando o-fenilendiamina con un ácido carboxílico adecuado o sus derivados en condiciones ácidas.
Introducción del grupo etilo: La alquilación del nitrógeno de benzoimidazol se puede realizar utilizando haluros de etilo en presencia de una base.
Unión del grupo trifluorometil-fenil: Este paso podría implicar una reacción de acoplamiento de Suzuki entre un derivado de ácido borónico del grupo trifluorometil-fenil y un intermedio de benzoimidazol halogenado.
Formación de la parte de acrilonitrilo: Esto se puede lograr mediante una reacción de condensación de Knoevenagel entre el derivado de benzoimidazol y un compuesto de nitrilo adecuado.
Métodos de producción industrial
Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, minimizando al mismo tiempo los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de benzoimidazol o en el grupo etilo.
Reducción: Las reacciones de reducción podrían dirigirse al grupo nitrilo, convirtiéndolo en una amina.
Sustitución: El grupo trifluorometil-fenil podría participar en reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: La sustitución aromática electrofílica podría utilizar reactivos como ácido nítrico (HNO₃) para la nitración o ácido sulfúrico (H₂SO₄) para la sulfonación.
Productos principales
Oxidación: Los productos pueden incluir derivados de benzoimidazol con cadenas laterales oxidadas.
Reducción: Los productos reducidos podrían presentar grupos amino en lugar de nitrilos.
Sustitución: Los productos sustituidos podrían incluir derivados nitro o sulfonilo del compuesto original.
Aplicaciones Científicas De Investigación
2-(1-Etil-1H-benzoimidazol-2-il)-3-(2-trifluorometil-fenil)-acrilonitrilo puede tener aplicaciones en varios campos:
Química: Como bloque de construcción para moléculas más complejas.
Biología: Posible uso como sonda o ligando en ensayos bioquímicos.
Medicina: Posibles aplicaciones terapéuticas debido a su similitud estructural con compuestos bioactivos conocidos.
Industria: Uso en la síntesis de productos químicos o materiales especiales.
Mecanismo De Acción
El mecanismo de acción dependería del contexto biológico o químico específico. En general, los compuestos con núcleos de benzoimidazol pueden interactuar con varios objetivos moleculares, como enzimas o receptores, mediante enlaces de hidrógeno, interacciones hidrofóbicas y apilamiento π-π. El grupo trifluorometilo puede mejorar la afinidad de unión y la estabilidad metabólica.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1-Metil-1H-benzoimidazol-2-il)-3-(2-trifluorometil-fenil)-acrilonitrilo
- 2-(1-Etil-1H-benzoimidazol-2-il)-3-(2-clorofenil)-acrilonitrilo
- 2-(1-Etil-1H-benzoimidazol-2-il)-3-(2-metilfenil)-acrilonitrilo
Singularidad
La presencia del grupo trifluorometilo en 2-(1-Etil-1H-benzoimidazol-2-il)-3-(2-trifluorometil-fenil)-acrilonitrilo puede influir significativamente en sus propiedades químicas, como la lipofilia, los efectos electrónicos y la estabilidad metabólica, lo que lo hace diferente de sus análogos.
Propiedades
Fórmula molecular |
C19H14F3N3 |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C19H14F3N3/c1-2-25-17-10-6-5-9-16(17)24-18(25)14(12-23)11-13-7-3-4-8-15(13)19(20,21)22/h3-11H,2H2,1H3/b14-11+ |
Clave InChI |
QDTVHAUKKFVXCF-SDNWHVSQSA-N |
SMILES isomérico |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=CC=C3C(F)(F)F)/C#N |
SMILES canónico |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=CC=C3C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)
![propan-2-yl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644369.png)
![5-Oxo-5-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B11644372.png)

![1-[(3-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-fluorobenzoate](/img/structure/B11644385.png)
![[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
![Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11644417.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-](/img/structure/B11644418.png)

![Methyl 3-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B11644421.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B11644429.png)

![(5Z)-3-(4-chlorobenzyl)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644440.png)
